methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate
Overview
Description
Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a bromophenyl group, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-aminophenyl or 4-thiocyanatophenyl compounds.
Reduction: Formation of the corresponding amine derivative.
Hydrolysis: Formation of 3-(4-bromophenyl)-2-cyanoprop-2-enoic acid.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(4-fluorophenyl)-2-cyanoprop-2-enoate: Contains a fluorine atom in place of bromine.
Methyl 3-(4-methylphenyl)-2-cyanoprop-2-enoate: Features a methyl group instead of bromine.
Uniqueness
Methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCJTVLFFQUQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401074 | |
Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167995-88-2 | |
Record name | 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.